molecular formula C8H12N2O B6154743 1-(3-methoxypyridin-2-yl)ethan-1-amine CAS No. 1270484-26-8

1-(3-methoxypyridin-2-yl)ethan-1-amine

Cat. No.: B6154743
CAS No.: 1270484-26-8
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxypyridin-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H12N2O It features a pyridine ring substituted with a methoxy group at the 3-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-methoxypyridin-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-methoxypyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Example Synthetic Route:

    Starting Material: 3-methoxypyridine

    Reagent: Ethylamine

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol

    Conditions: Reflux for 12 hours under nitrogen atmosphere

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for methoxy group substitution.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

1-(3-methoxypyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxypyridin-2-yl)ethan-1-amine
  • 3-(3-methoxypyridin-2-yl)propan-1-amine
  • 1-(2-methoxypyridin-3-yl)ethan-1-amine

Uniqueness

1-(3-methoxypyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1270484-26-8

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.